molecular formula C10H21NO6S B12681114 (2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate CAS No. 93963-44-1

(2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate

Cat. No.: B12681114
CAS No.: 93963-44-1
M. Wt: 283.34 g/mol
InChI Key: LEBUWCUIVXPUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate: is an organic compound that belongs to the class of quaternary ammonium salts. It is characterized by the presence of an acrylate group, which makes it reactive and suitable for various polymerization reactions. This compound is often used in the synthesis of polymers and copolymers due to its ability to undergo free radical polymerization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate typically involves the reaction of diethylaminoethyl acrylate with methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The general reaction scheme is as follows:

Diethylaminoethyl acrylate+Methyl sulfate(2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate\text{Diethylaminoethyl acrylate} + \text{Methyl sulfate} \rightarrow \text{this compound} Diethylaminoethyl acrylate+Methyl sulfate→(2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified through techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: (2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate primarily undergoes polymerization reactions. It can participate in:

    Free Radical Polymerization: Initiated by free radicals, leading to the formation of homopolymers or copolymers.

    Addition Reactions: The acrylate group can react with nucleophiles or electrophiles, leading to various addition products.

Common Reagents and Conditions:

    Initiators: Common initiators for polymerization include benzoyl peroxide and azobisisobutyronitrile (AIBN).

    Solvents: Reactions are typically carried out in solvents like water, ethanol, or other organic solvents depending on the desired product.

Major Products:

    Polymers and Copolymers: The primary products are polymers or copolymers that incorporate the this compound monomer unit.

Scientific Research Applications

Chemistry:

    Polymer Synthesis: Used as a monomer in the synthesis of various polymers and copolymers with specific properties.

    Catalysis: Acts as a catalyst in certain organic reactions due to its quaternary ammonium structure.

Biology and Medicine:

    Drug Delivery Systems: Incorporated into drug delivery systems to enhance the solubility and stability of drugs.

    Antimicrobial Agents: Exhibits antimicrobial properties, making it useful in the formulation of disinfectants and antiseptics.

Industry:

    Water Treatment: Used in water treatment processes to remove contaminants through polymer-enhanced ultrafiltration.

    Textile Industry: Applied in textile treatments to impart antimicrobial properties to fabrics.

Mechanism of Action

The mechanism of action of (2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate is primarily based on its ability to form polymers. The acrylate group undergoes polymerization, leading to the formation of long polymer chains. The quaternary ammonium group imparts positive charges to the polymer, which can interact with negatively charged surfaces or molecules. This interaction is crucial in applications such as water treatment and antimicrobial formulations.

Comparison with Similar Compounds

  • (2-(Acryloyloxy)ethyl)trimethylammonium chloride
  • (2-(Acryloyloxy)ethyl)dimethylammonium chloride

Comparison:

  • Chemical Structure: While all these compounds contain the acrylate group, the nature of the quaternary ammonium group varies. (2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate has diethyl groups, whereas the others have trimethyl or dimethyl groups.
  • Reactivity: The presence of different alkyl groups can influence the reactivity and solubility of the compounds.
  • Applications: Each compound may have specific applications based on its unique properties. For example, this compound may be preferred in certain polymerization reactions due to its specific reactivity profile.

Properties

CAS No.

93963-44-1

Molecular Formula

C10H21NO6S

Molecular Weight

283.34 g/mol

IUPAC Name

2-(diethylamino)ethyl prop-2-enoate;methyl hydrogen sulfate

InChI

InChI=1S/C9H17NO2.CH4O4S/c1-4-9(11)12-8-7-10(5-2)6-3;1-5-6(2,3)4/h4H,1,5-8H2,2-3H3;1H3,(H,2,3,4)

InChI Key

LEBUWCUIVXPUOC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C=C.COS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.